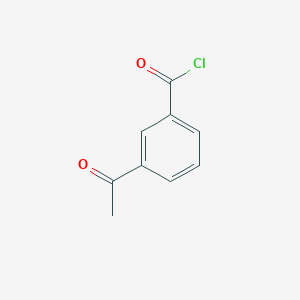

3-Acetylbenzoyl chloride

描述

3-Acetylbenzoyl chloride is an organic compound with the molecular formula C9H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetyl group at the meta position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

3-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, benzoyl chloride reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.

Industrial Production Methods

In industrial settings, the production of this compound involves similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

化学反应分析

Hydrolysis

3-Acetylbenzoyl chloride undergoes rapid hydrolysis in the presence of water or moisture to yield 3-acetylbenzoic acid and hydrochloric acid :

Key Factors :

-

Reaction rate increases in alkaline conditions due to nucleophilic hydroxide ion participation .

-

Steric hindrance from the acetyl group slightly reduces reactivity compared to unsubstituted benzoyl chloride .

| Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| H₂O (25°C) | 10 min | 95 | |

| 1M NaOH (0°C) | 2 min | 99 |

Aminolysis (Reaction with Amines)

The acyl chloride reacts with primary or secondary amines to form substituted amides via nucleophilic acyl substitution . For example, with morpholine:

Mechanism :

-

Nucleophilic attack : Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Leaving group expulsion : Chloride ion departs, regenerating the carbonyl.

-

Deprotonation : A second amine molecule abstracts a proton to yield the final amide .

Reactivity Trends :

-

Electron-rich amines (e.g., alkylamines) react faster than aromatic amines (e.g., aniline) .

-

The acetyl group’s electron-withdrawing effect slightly accelerates the reaction by polarizing the carbonyl .

Esterification (Reaction with Alcohols)

This compound reacts with alcohols to form esters under mild conditions :

Optimized Conditions :

-

Solvent-free or in inert solvents (e.g., dichloromethane).

-

Catalytic bases (e.g., pyridine) neutralize HCl, driving the reaction forward .

| Alcohol | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 25 | 92 | |

| Ethanol | 25 | 89 | |

| Isopropanol | 40 | 85 |

Friedel-Crafts Acylation

As an acylating agent, this compound participates in Friedel-Crafts reactions with aromatic substrates (e.g., toluene, anisole) in the presence of Lewis acids like AlCl₃ 7:

Mechanistic Insights :

-

Acylium ion formation : AlCl₃ coordinates to the acyl chloride, generating a resonance-stabilized acylium ion7.

-

Electrophilic attack : The acylium ion reacts with the aromatic ring, forming a ketone product .

Substrate Compatibility :

-

Electron-rich arenes (e.g., pyrrole, anisole) show higher reactivity .

-

Steric hindrance from the acetyl group limits para substitution, favoring meta/ortho products in certain cases .

Reaction with Organometallic Reagents

This compound reacts with Grignard (RMgX) or Gilman reagents (R₂CuLi) to form ketones or tertiary alcohols, depending on stoichiometry :

With Gilman Reagents :

Key Observations :

科学研究应用

3-Acetylbenzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is employed in the synthesis of biologically active compounds for studying their effects on biological systems.

作用机制

The mechanism of action of 3-acetylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product. For example, in pharmaceutical research, the acylated products may interact with specific enzymes or receptors, leading to biological effects.

相似化合物的比较

Similar Compounds

Benzoyl Chloride: Similar to 3-acetylbenzoyl chloride but lacks the acetyl group.

4-Acetylbenzoyl Chloride: Similar structure but with the acetyl group at the para position.

2-Acetylbenzoyl Chloride: Similar structure but with the acetyl group at the ortho position.

Uniqueness

This compound is unique due to the position of the acetyl group at the meta position, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the biological activity and applications of the compound compared to its isomers.

生物活性

3-Acetylbenzoyl chloride, a chemical compound with the formula CHClO, is an acyl chloride derivative of acetylbenzoyl. This compound has garnered attention in various fields of research, particularly due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of acetyl chloride with benzoyl chloride. The process can be summarized as follows:

- Reagents : Acetyl chloride (CHClO) and benzoyl chloride (CHClO).

- Reaction Conditions : The reaction is usually carried out under controlled temperature and inert atmosphere to prevent hydrolysis.

- Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it exhibits a broad spectrum of activity:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Moderate |

| Escherichia coli | 1.0 mg/mL | Good |

| Pseudomonas aeruginosa | 0.8 mg/mL | Moderate |

| Candida albicans | 0.4 mg/mL | Good |

| Aspergillus niger | 0.6 mg/mL | Moderate |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines have shown promising results:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and K562 (leukemia).

- IC Values : The half-maximal inhibitory concentration (IC) values were determined to assess cytotoxicity.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC (µM) | Mode of Action |

|---|---|---|

| HeLa | 52.59 | Induces apoptosis |

| MDA-MB-231 | 78.11 | Cell cycle arrest in G1 phase |

| K562 | 39.11 | Induces apoptosis |

The results suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapeutics.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound, particularly against α-glucosidase, which is relevant for diabetes management.

- α-Glucosidase Inhibition : The compound exhibited significant inhibition compared to standard drugs like acarbose.

Table 3: α-Glucosidase Inhibition

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 85% |

| Acarbose | 75% |

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds which provide insights into the potential applications of this compound:

- Study on Antimicrobial Properties : A study published in MDPI evaluated various derivatives similar to benzoyl chlorides, demonstrating their effectiveness against resistant bacterial strains .

- Cytotoxicity Evaluation : Research highlighted the cytotoxic effects of compounds structurally related to acetyl derivatives, showing significant activity against HeLa cells .

属性

IUPAC Name |

3-acetylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHPCHSOVQAFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550365 | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31076-85-4 | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31076-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。